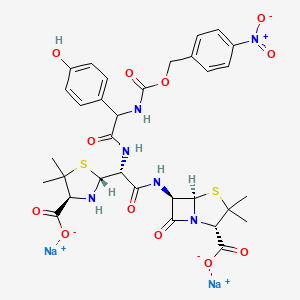
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is an intermediate compound in the synthesis of Amoxicillin, a widely used antibiotic. Amoxicillin is effective against a variety of bacterial infections, including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves multiple steps. The key steps include:
Formation of the Penicillan-6-yl Intermediate: This step involves the reaction of Penicillin with specific reagents to form the Penicillan-6-yl intermediate.
Introduction of the 4-Nitrophenyl Group: The 4-Nitrophenyl group is introduced through a reaction with 4-Nitrophenyl-methoxycarbonyl chloride.
Formation of the Open Ring Amoxicillinamide: The final step involves the formation of the open ring structure of Amoxicillinamide by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-Nitrophenyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 4-Nitrophenyl group can yield 4-Nitrophenol, while reduction can yield 4-Aminophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Amoxicillin and other β-lactam antibiotics.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It plays a crucial role in the development of antibiotics for treating bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Amoxicillin.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves its conversion to Amoxicillin. Amoxicillin works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: The parent compound from which the Penicillan-6-yl intermediate is derived.
Amoxicillin: The final product synthesized from this intermediate.
Ampicillin: Another β-lactam antibiotic similar to Amoxicillin but with different side chains.
Uniqueness
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Amoxicillin. Its unique chemical properties enable it to undergo specific reactions that are essential for the formation of the final antibiotic product.
Propiedades
Fórmula molecular |
C32H34N6Na2O12S2 |
|---|---|
Peso molecular |
804.8 g/mol |
Nombre IUPAC |
disodium;(2S,5R,6R)-6-[[(2R)-2-[(2R,4S)-4-carboxylato-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[2-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C32H36N6O12S2.2Na/c1-31(2)21(28(43)44)36-25(51-31)19(24(41)34-20-26(42)37-22(29(45)46)32(3,4)52-27(20)37)33-23(40)18(15-7-11-17(39)12-8-15)35-30(47)50-13-14-5-9-16(10-6-14)38(48)49;;/h5-12,18-22,25,27,36,39H,13H2,1-4H3,(H,33,40)(H,34,41)(H,35,47)(H,43,44)(H,45,46);;/q;2*+1/p-2/t18?,19-,20-,21+,22+,25-,27-;;/m1../s1 |
Clave InChI |
ZXWYJAGLZWXESW-HCCPFWDGSA-L |
SMILES isomérico |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)NC(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC1(C(NC(S1)C(C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)NC(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
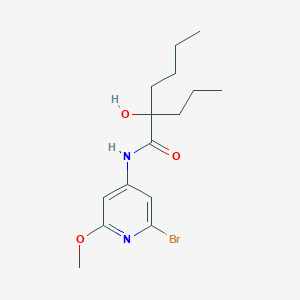
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
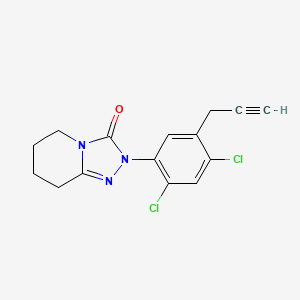


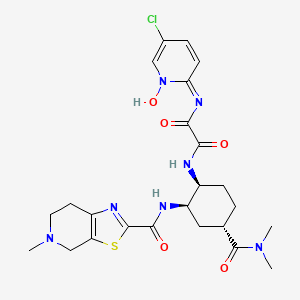
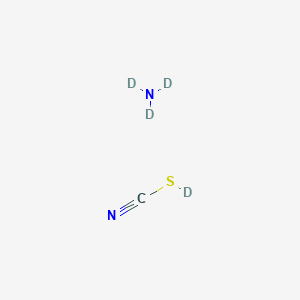
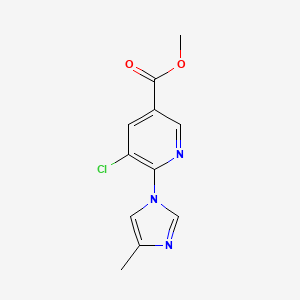
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

